molecular formula C27H44N2O5 B613642 Boc-n-me-tyr-oh.dcha CAS No. 95105-25-2

Boc-n-me-tyr-oh.dcha

Cat. No.: B613642
CAS No.: 95105-25-2
M. Wt: 476.6 g/mol
InChI Key: DVADYPVUIPQNGV-UHFFFAOYSA-N
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Scientific Research Applications

Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt is widely used in scientific research, particularly in the following areas:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biomedical Research: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.

    Pharmaceutical Industry: It is used in the development of peptide-based drugs and therapeutic agents.

    Environmental Science: The compound is used in the development of photocatalysts for environmental remediation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl (Boc) group and the methylation of the hydroxyl group on the tyrosine side chain. The reaction typically involves the use of reagents such as tert-butyl dicarbonate and methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methyl group can result in various functionalized tyrosine derivatives .

Mechanism of Action

The mechanism of action of Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound’s Boc protecting group helps in the selective deprotection of amino acids, allowing for the controlled synthesis of peptides and proteins. The methylation of the tyrosine side chain enhances the compound’s stability and reactivity, making it suitable for various chemical reactions .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVADYPVUIPQNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694235
Record name N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95105-25-2
Record name N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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